molecular formula C13H14N6O2 B5910118 N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine

Cat. No. B5910118
M. Wt: 286.29 g/mol
InChI Key: GOGHFTYJXGYYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine, also known as DMPNG, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. The inhibition of NOS by DMPNG has been shown to have various biochemical and physiological effects, which make it an important tool for studying the role of NO in different biological processes.

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine acts as a competitive inhibitor of NOS by binding to the enzyme's active site. It prevents the conversion of L-arginine to NO and L-citrulline, which leads to a decrease in NO production. This inhibition of NOS by N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to have various physiological effects, including vasodilation, decreased platelet aggregation, and reduced inflammation.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects, which make it an important tool for studying the role of NO in different biological processes. It has been shown to decrease blood pressure and increase blood flow in animal models, indicating its potential use in the treatment of cardiovascular diseases. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has also been shown to reduce inflammation and oxidative stress in various tissues, which may have implications for the treatment of inflammatory disorders and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has several advantages as a research tool, including its high potency and selectivity for NOS inhibition. It is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine in scientific research. One potential area of study is the role of NO in cancer progression and metastasis. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to inhibit tumor growth and angiogenesis in animal models, indicating its potential use in cancer therapy. Another area of study is the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of these disorders. Finally, the development of new NOS inhibitors based on the structure of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine may lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-nitrobenzene-1,2-diamine in the presence of a guanidine reagent. The reaction yields N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine as a yellow crystalline solid with a melting point of 227-230°C.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been used extensively in scientific research to investigate the role of NO in various biological processes. It has been shown to inhibit NOS in vitro and in vivo, which has led to the discovery of new pathways and mechanisms involved in NO signaling. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been used to study the role of NO in cardiovascular diseases, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(6-4-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGHFTYJXGYYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-nitrophenyl)guanidine

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